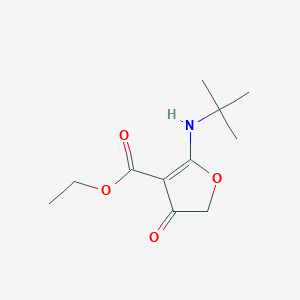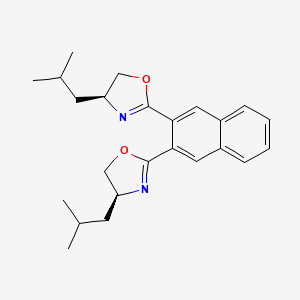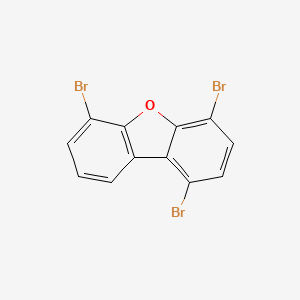
1,4,6-Tribromo-dibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides better control over the bromination process and can yield high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
1,4,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of methoxy-dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran-quinones.
Reduction: Formation of dibenzofuran or partially dehalogenated dibenzofuran derivatives.
科学的研究の応用
1,4,6-Tribromo-dibenzofuran has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their interactions with biological targets.
Environmental Chemistry: Studied for its environmental impact and behavior, including its persistence and degradation in various ecosystems.
作用機序
The mechanism of action of 1,4,6-Tribromo-dibenzofuran depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.
In materials science, the compound’s electronic properties are influenced by the presence of bromine atoms, which can affect its conductivity, light absorption, and emission characteristics. These properties are exploited in the design of organic electronic devices.
類似化合物との比較
Similar Compounds
1,2,6-Tribromo-dibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions. It may exhibit different reactivity and properties compared to 1,4,6-Tribromo-dibenzofuran.
1,3,5-Tribromo-dibenzofuran: A structural isomer with bromine atoms at positions 1, 3, and 5. Its chemical behavior and applications may vary due to the different substitution pattern.
Dibenzofuran: The parent compound without bromine substitution. It serves as a reference for understanding the impact of bromination on the compound’s properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at positions 1, 4, and 6 can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
特性
CAS番号 |
617707-43-4 |
|---|---|
分子式 |
C12H5Br3O |
分子量 |
404.88 g/mol |
IUPAC名 |
1,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H |
InChIキー |
CVADOVBDHHGHTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(C=CC(=C23)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



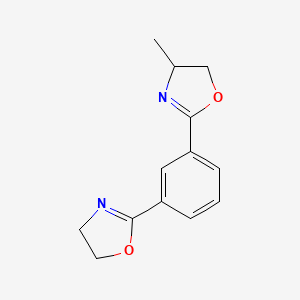
![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
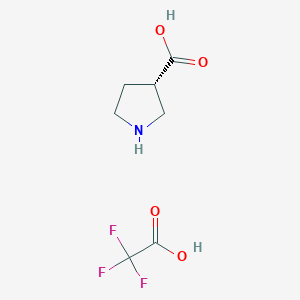
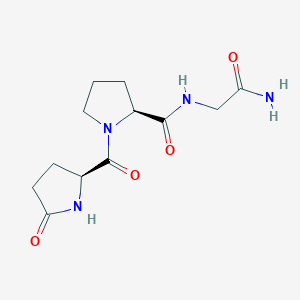
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)

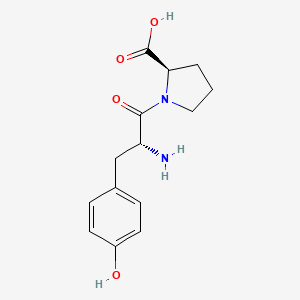
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
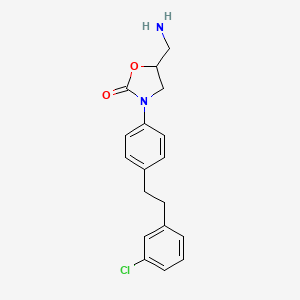
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
